molecular formula C14H9Cl2N3O2S B3574858 N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-furamide

N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-furamide

Cat. No.: B3574858
M. Wt: 354.2 g/mol
InChI Key: KQGZWLAWXPSINS-UHFFFAOYSA-N
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Description

N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-furamide is a synthetic organic compound with a molecular formula of C14H9Cl2N3O2S This compound is characterized by the presence of a thiadiazole ring, a dichlorobenzyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-furamide typically involves the reaction of 2,4-dichlorobenzyl chloride with thiourea to form the intermediate 2,4-dichlorobenzylthiourea. This intermediate is then cyclized with furan-2-carboxylic acid under acidic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-furamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The dichlorobenzyl group can be reduced to benzyl derivatives.

    Substitution: The chlorine atoms in the dichlorobenzyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like ammonia or thiourea in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Amino or thiol-substituted benzyl derivatives.

Scientific Research Applications

N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-furamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-furamide involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. The compound targets specific enzymes and proteins within the microbial cells, interfering with their normal function and ultimately leading to cell death .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzyl alcohol: Shares the dichlorobenzyl group but lacks the thiadiazole and furan rings.

    Thiadiazole derivatives: Compounds with similar thiadiazole rings but different substituents.

    Furan derivatives: Compounds with furan rings but different functional groups.

Uniqueness

N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-furamide is unique due to the combination of its dichlorobenzyl, thiadiazole, and furan moieties, which confer specific chemical and biological properties not found in other similar compounds. This unique structure allows for a broad range of applications and interactions with various biological targets.

Properties

IUPAC Name

N-[5-[(2,4-dichlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3O2S/c15-9-4-3-8(10(16)7-9)6-12-18-19-14(22-12)17-13(20)11-2-1-5-21-11/h1-5,7H,6H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGZWLAWXPSINS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NN=C(S2)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-furamide
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N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-furamide
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N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-furamide
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N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-furamide
Reactant of Route 5
Reactant of Route 5
N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-furamide
Reactant of Route 6
N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-furamide

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